3-Methoxypyridine-4-boronic acid
Overview
Description
3-Methoxypyridine-4-boronic acid is an organoboron compound with the molecular formula C6H8BNO3. It is a derivative of pyridine, where a boronic acid group is attached to the fourth position and a methoxy group is attached to the third position of the pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 3-Methoxypyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the SM cross-coupling reaction . This reaction is crucial in the field of synthetic chemistry, particularly in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including 3-Methoxypyridine-4-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for boronic acids often involve hydroboration, where a B-H bond is added across an alkene or alkyne to form the corresponding alkyl or alkenylborane. This method is rapid and allows for the extensive exploration of organoborane chemistry .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyridine-4-boronic acid primarily undergoes reactions typical of boronic acids, such as Suzuki-Miyaura cross-coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . Other reactions include the Petasis reaction, Chan-Lam coupling, and Liebeskind-Srogl coupling .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium acetate, and solvents such as dimethoxyethane (DME) are commonly used.
Petasis Reaction: Amines, aldehydes, and boronic acids are the primary reagents.
Chan-Lam Coupling: Copper catalysts and amines or alcohols are used.
Major Products: The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling, and various amines or alcohol derivatives in the case of Petasis and Chan-Lam couplings .
Scientific Research Applications
3-Methoxypyridine-4-boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the methoxy group, which can influence reactivity and selectivity.
4-Pyridylboronic Acid: Similar structure but without the methoxy group, affecting its electronic properties and reactivity.
3-Methoxyphenylboronic Acid: Similar functional groups but attached to a benzene ring instead of a pyridine ring, leading to different reactivity patterns.
Uniqueness: 3-Methoxypyridine-4-boronic acid is unique due to the presence of both a methoxy group and a boronic acid group on the pyridine ring. This combination allows for specific reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
(3-methoxypyridin-4-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-11-6-4-8-3-2-5(6)7(9)10/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMUIIBZOBKEGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674658 | |
Record name | (3-Methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008506-24-8 | |
Record name | (3-Methoxypyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxypyridine-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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